molecular formula C19H18N4O8 B11545992 2-(2-Methoxy-4,6-dinitrophenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide

2-(2-Methoxy-4,6-dinitrophenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide

Cat. No. B11545992
M. Wt: 430.4 g/mol
InChI Key: VADCLCPZTAYRAA-RGVLZGJSSA-N
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Description

2-(2-Methoxy-4,6-dinitrophenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of methoxy, dinitrophenoxy, and acetohydrazide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-4,6-dinitrophenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Methoxylation: The addition of a methoxy group to the phenoxy ring.

    Hydrazide Formation: The reaction of the intermediate compound with hydrazine to form the acetohydrazide group.

    Condensation: The final step involves the condensation of the acetohydrazide with the aldehyde derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as employing catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-4,6-dinitrophenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Methoxy-4,6-dinitrophenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-4,6-dinitrophenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the hydrazide group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxy-4,6-dinitrophenoxy)acetohydrazide: Lacks the prop-2-EN-1-yloxyphenyl group.

    2-(2-Methoxyphenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide: Lacks the dinitro groups.

Uniqueness

2-(2-Methoxy-4,6-dinitrophenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide is unique due to the presence of both methoxy and dinitrophenoxy groups, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various scientific applications.

properties

Molecular Formula

C19H18N4O8

Molecular Weight

430.4 g/mol

IUPAC Name

2-(2-methoxy-4,6-dinitrophenoxy)-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H18N4O8/c1-3-8-30-15-6-4-13(5-7-15)11-20-21-18(24)12-31-19-16(23(27)28)9-14(22(25)26)10-17(19)29-2/h3-7,9-11H,1,8,12H2,2H3,(H,21,24)/b20-11+

InChI Key

VADCLCPZTAYRAA-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OCC=C)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OCC(=O)NN=CC2=CC=C(C=C2)OCC=C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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